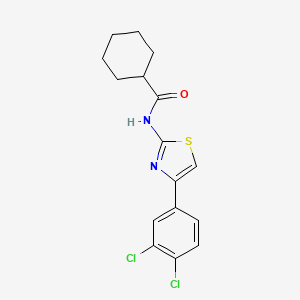

4-methyl-N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

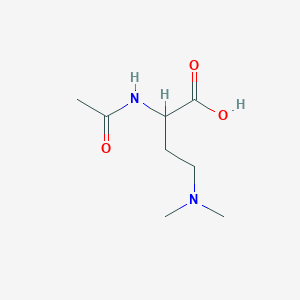

4-methyl-N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide, also known as MPSPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPSPB is a small molecule that belongs to the class of sulfonylurea compounds, which have been widely used as antidiabetic drugs. However, MPSPB has shown promising results in preclinical studies for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.

Scientific Research Applications

Synthesis and Pharmacological Properties

A study on the synthesis and evaluation of benzamide derivatives, including compounds structurally related to 4-methyl-N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide, revealed their potential as selective serotonin 4 receptor agonists. These compounds demonstrated an ability to accelerate gastric emptying and increase the frequency of defecation, highlighting their potential as novel prokinetic agents with reduced side effects. This suggests a role in enhancing gastrointestinal motility, which could be beneficial for conditions affecting both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Enzyme Inhibition for Antidementia Agents

Benzamide derivatives have also been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and tested, with some compounds showing potent inhibitor activity against AChE. This activity is crucial for potential antidementia agents, as increased acetylcholine levels can ameliorate symptoms of dementia. The study found that substituting the benzamide with a bulky moiety significantly increased activity, pointing towards the importance of structural modifications in enhancing pharmacological effects (Sugimoto et al., 1990).

Antibacterial Applications

Research into the antibacterial activity of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria. This study underscores the potential of benzamide derivatives in contributing to the development of new antibacterial agents, highlighting the versatility of these compounds in addressing different therapeutic areas (Khalid et al., 2016).

Phospholipase A2 Inhibition and Myocardial Protection

Novel benzamide derivatives have been prepared and evaluated as membrane-bound phospholipase A2 inhibitors. Some compounds demonstrated potent inhibitory effects, significantly reducing the size of myocardial infarction in experimental models. This suggests a potential application in protecting against heart damage, which could be of significant therapeutic value in conditions such as myocardial infarction (Oinuma et al., 1991).

properties

IUPAC Name |

N-[4-(benzenesulfonyl)phenyl]-4-methyl-3-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5S2/c1-19-10-11-20(18-24(19)34(31,32)27-16-6-3-7-17-27)25(28)26-21-12-14-23(15-13-21)33(29,30)22-8-4-2-5-9-22/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWDOYSWRTYSTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)